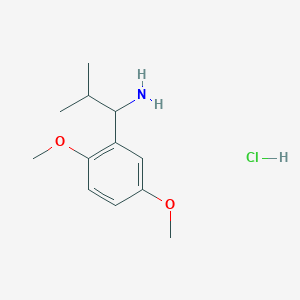

1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine hydrochloride

Description

1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine hydrochloride (commonly known as 2,5-Dimethoxyamphetamine hydrochloride, DMA) is a synthetic phenylalkylamine derivative with notable serotonergic activity. Structurally, it features a 2,5-dimethoxy-substituted phenyl ring attached to a secondary amine via a methylpropan-1-amine chain . Key properties include:

- Molecular Formula: C₁₂H₁₈ClNO₂

- Melting Point: 115°C

- Solubility: Highly soluble in water

- Pharmacology: Acts as a serotonin receptor agonist, particularly at 5-HT₂A and 5-HT₂C subtypes, with hallucinogenic effects reported in preclinical studies .

Early work by Glennon et al. (1982–1986) established its structure-activity relationship (SAR), demonstrating that 4-substituents on the phenyl ring significantly modulate receptor binding and functional efficacy .

Properties

IUPAC Name |

1-(2,5-dimethoxyphenyl)-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2.ClH/c1-8(2)12(13)10-7-9(14-3)5-6-11(10)15-4;/h5-8,12H,13H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEWOGHIKSURHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=C(C=CC(=C1)OC)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Route

This is the most common and reliable synthetic approach for preparing 1-(2,5-dimethoxyphenyl)-2-methylpropan-1-amine hydrochloride.

-

- 2,5-Dimethoxybenzaldehyde

- 2-Methylpropan-1-amine or its equivalent amine precursor

-

- The aldehyde and amine are reacted in an organic solvent such as dichloromethane or methanol.

- A reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) is employed to reduce the intermediate imine formed between the aldehyde and amine.

- Acid catalysts (e.g., acetic acid) may be added to facilitate imine formation and stabilization.

- The reaction is typically carried out at room temperature to mild heating conditions.

-

- The aldehyde reacts with the amine to form an imine intermediate.

- The reducing agent selectively reduces the imine to the corresponding secondary amine, yielding the target compound.

-

- After completion, the reaction mixture is quenched, and the product is extracted.

- Purification is generally achieved by recrystallization or chromatographic techniques.

- The free amine is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

-

- High yields (typically 70-90%) are reported under optimized conditions.

Catalytic Hydrogenation Method

-

- Corresponding imine or nitrile precursors derived from 2,5-dimethoxybenzaldehyde.

-

- Palladium on carbon (Pd/C) or Raney nickel catalysts under hydrogen atmosphere.

-

- Hydrogenation is carried out under mild pressure (1-5 atm) and temperature (room temperature to 50 °C).

- Solvents such as ethanol or ethyl acetate are commonly used.

-

- The catalytic hydrogenation reduces the imine or nitrile intermediates directly to the amine.

- This method is advantageous for scale-up due to operational simplicity.

-

- Similar to reductive amination, the product is isolated and converted to the hydrochloride salt.

Alternative Synthetic Approaches

Nickel-Catalyzed Reduction of Amides:

Recent literature reports transition-metal catalyzed reductions of primary amides to primary amines using boron-based hydride donors and nickel catalysts. This method could be adapted for synthesizing the target amine from the corresponding 2,5-dimethoxyphenyl amide, offering a metal-catalyzed alternative with good selectivity and yields.Preparation of Imines and Subsequent Reduction:

The preparation of imines from aldehydes and amines followed by reduction is a well-established route. The use of molecular sieves to drive imine formation and careful chromatographic purification of intermediates is documented in related phenethylamine syntheses.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Reductive Amination | 2,5-Dimethoxybenzaldehyde + amine | Sodium triacetoxyborohydride, acid catalyst | Room temp, organic solvent | 70-90 | High selectivity, mild conditions | Sensitive to moisture |

| Catalytic Hydrogenation | Imine or nitrile intermediates | Pd/C or Raney Ni, H2 gas | Mild pressure and temp | 65-85 | Scalable, operationally simple | Requires hydrogen gas, catalyst |

| Nickel-Catalyzed Amide Reduction | 2,5-Dimethoxyphenyl amide | Nickel catalyst, boron hydride | Mild heating, inert atmosphere | 70-80 | Metal-catalyzed, selective | Catalyst cost, reaction time |

Detailed Research Findings

Optimization of Reductive Amination:

Studies indicate that sodium triacetoxyborohydride is preferred over sodium cyanoborohydride due to lower toxicity and better selectivity. The reaction is sensitive to pH; slightly acidic conditions favor imine formation without decomposing reagents.Catalytic Hydrogenation Advances:

Recent research emphasizes the use of supported palladium catalysts with controlled particle size for enhanced activity and selectivity. Continuous flow hydrogenation reactors have been developed for industrial-scale synthesis, improving safety and yield.Purification and Salt Formation: Conversion to the hydrochloride salt improves compound stability, crystallinity, and handling. Crystallization from ethanol/ether mixtures is common, yielding analytically pure material suitable for further applications.

Chemical Reactions Analysis

1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine hydrochloride undergoes various chemical reactions:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert it to different amines or alcohols. Lithium aluminum hydride is a typical reducing agent used.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.

The major products formed depend on the specific reagents and conditions used in these reactions.

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine hydrochloride, often referred to in research contexts as a derivative of phenethylamine, has drawn interest for its potential applications in various scientific fields, particularly neuropharmacology and medicinal chemistry. This article will explore its applications, supported by data tables and case studies where applicable.

Basic Information

- Chemical Formula : CHClNO

- Molecular Weight : 209.28 g/mol

- CAS Number : 1270582-96-1

Structure

The compound features a dimethoxyphenyl group attached to a methylpropanamine backbone. This structural configuration is significant for its interaction with neurotransmitter systems.

Neuropharmacology

1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine hydrochloride has been studied for its role as a partial agonist at serotonin receptors , particularly the 5-HT receptor family. This interaction suggests potential applications in treating mood disorders and other psychiatric conditions by modulating serotonin levels .

Case Study: Serotonergic Activity

A study demonstrated that compounds with similar structures to 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine hydrochloride exhibited varying degrees of agonistic activity on serotonin receptors. These findings indicate that this compound could be effective in developing new antidepressants or anxiolytics due to its ability to influence serotonin signaling pathways.

Oncology

Research has indicated that this compound may have applications in oncology, particularly in targeting cancer cell proliferation. The mechanism involves the modulation of neurotransmitter systems that are often dysregulated in cancerous cells.

Data Table: Potential Effects on Cancer Cell Lines

| Cell Line | Effect Observed | Reference |

|---|---|---|

| HeLa | Inhibition of cell proliferation | |

| MCF-7 | Induction of apoptosis | |

| A549 | Cell cycle arrest |

Synthesis and Development

The synthesis of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine hydrochloride is of interest for developing novel therapeutic agents. Its synthesis can be achieved through various methods involving the reaction of substituted phenethylamines with appropriate alkylating agents.

Synthetic Route Example

A common method involves:

- Starting Material : 2,5-dimethoxyphenol.

- Reagents : Methyl iodide and a base (e.g., potassium carbonate).

- Process : Alkylation followed by hydrolysis to yield the desired amine.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with various molecular targets:

Neurotransmitter Receptors: It acts on serotonin and dopamine receptors, influencing neurotransmission and potentially altering mood and perception.

Pathways: The compound may modulate signaling pathways involved in neuroplasticity and neuroprotection.

Comparison with Similar Compounds

Table 1: Substituent-Dependent Pharmacological Profiles

Key Trends :

- Electron-withdrawing groups (e.g., trifluoromethyl in Compound 18) enhance receptor affinity and metabolic stability .

- Lipophilic substituents (e.g., propyl in 2C-P) prolong duration but may reduce aqueous solubility .

Amine Chain Modifications

Table 2: Impact of Amine Chain Configuration

Key Insights :

- N-Benzylation (e.g., 25T-NBOMe) drastically increases 5-HT₂A potency due to enhanced receptor docking .

- Ring systems (e.g., piperidine in Compound 19) introduce selectivity for serotonin reuptake inhibition (SSRI) over direct receptor agonism .

Positional Isomerism and Stereochemistry

Table 3: Isomeric and Enantiomeric Comparisons

Biological Activity

1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine hydrochloride, also known as a member of the phenethylamine class, has garnered attention for its potential biological activities, particularly in neuropharmacology. This compound is structurally related to various psychoactive substances and exhibits interactions with neurotransmitter systems, which may have implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine hydrochloride is , with a molecular weight of approximately 248.75 g/mol. The compound features a dimethoxy-substituted phenyl ring connected to a branched amine structure, which may influence its biological activity through interactions with various receptors and enzymes.

Research indicates that this compound may modulate neurotransmitter systems by influencing the release and reuptake of key neurotransmitters such as serotonin, dopamine, and norepinephrine. It is hypothesized to bind to specific receptors in the brain, particularly serotonin receptors, leading to alterations in neuronal signaling and activity . Additionally, the compound may inhibit enzymes involved in neurotransmitter metabolism, thereby affecting neurotransmitter levels in the central nervous system .

Biological Activity

The biological activity of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine hydrochloride can be summarized as follows:

- Neurotransmitter Modulation : Exhibits potential as a modulator of serotonin and dopamine systems.

- Psychoactive Effects : Similar compounds have shown hallucinogenic properties due to their interaction with serotonin receptors .

- Therapeutic Potential : Investigated for possible applications in treating neurological disorders such as depression and anxiety .

Neuropharmacological Studies

A study examining the effects of related compounds on serotonin receptor activity demonstrated that modifications in the chemical structure significantly influence receptor binding affinity and efficacy. For instance, variations in methoxy group positioning on the phenyl ring were found to be crucial for agonist potency at serotonin receptors .

Toxicity and Safety Profile

While specific toxicity data for 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine hydrochloride is limited, related compounds have undergone extensive safety evaluations. It is essential to establish a comprehensive safety profile through preclinical studies to assess potential adverse effects.

Comparative Biological Activity Table

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine HCl | Dimethoxy group; branched amine | Neurotransmitter modulation; psychoactive |

| DOM (1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane) | Dimethoxy group; phenyl ring | 5-HT1C/2 agonist; behavioral stimulus |

| 2C-B (4-bromo-2,5-dimethoxyphenyl)propan-2-amine | Bromine substitution; dimethoxy groups | Hallucinogenic; serotonin receptor agonist |

Q & A

Q. What mechanisms underlie species-specific differences in receptor activation?

- Methodology : Cross-species receptor transfection (human vs. rat 5-HT₂A in CHO cells) reveals divergent signaling (e.g., PLC vs. PLA₂ pathways). Use CRISPR-edited cell lines to pinpoint critical residues (e.g., Ser159 in TM3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.